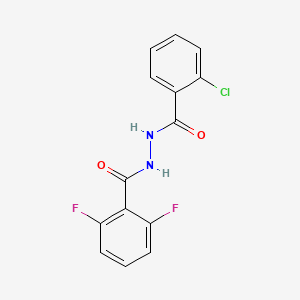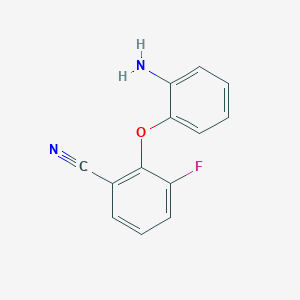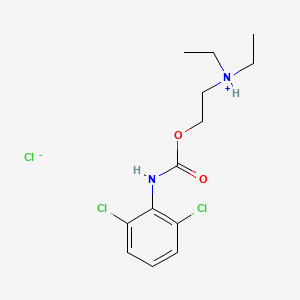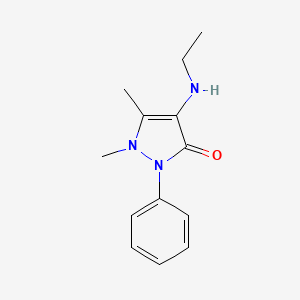
2-N,4-N-dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N,4-N-dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C12H20Cl3N5 and a molecular weight of 340.68 g/mol . This compound belongs to the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science.
Vorbereitungsmethoden
The synthesis of 2-N,4-N-dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of trichloromethyl triazine with dibutylamine under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
2-N,4-N-dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding triazine oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazine derivatives.
Substitution: The trichloromethyl group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
2-N,4-N-dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-N,4-N-dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The triazine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
2-N,4-N-dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine can be compared with other similar compounds such as:
2-N,4-N-dibutyl-6-N-octadecyl-1,3,5-triazine-2,4,6-triamine: This compound has a similar triazine core but with different substituents, leading to variations in its chemical and biological properties.
2-N,4-N-dimethyl-6-(trichloromethyl)-1,3,5-triazine: This compound has methyl groups instead of butyl groups, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
26234-99-1 |
|---|---|
Molekularformel |
C12H20Cl3N5 |
Molekulargewicht |
340.7 g/mol |
IUPAC-Name |
2-N,4-N-dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H20Cl3N5/c1-3-5-7-16-10-18-9(12(13,14)15)19-11(20-10)17-8-6-4-2/h3-8H2,1-2H3,(H2,16,17,18,19,20) |
InChI-Schlüssel |
XZZDYSNMNRIMEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=NC(=NC(=N1)C(Cl)(Cl)Cl)NCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




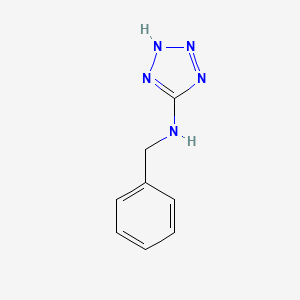
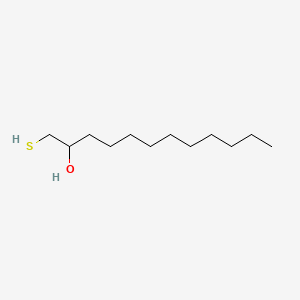
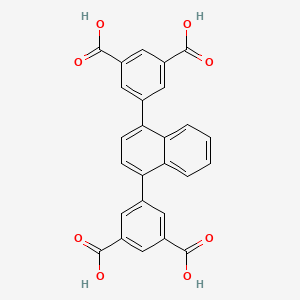
![3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)-](/img/structure/B13740683.png)
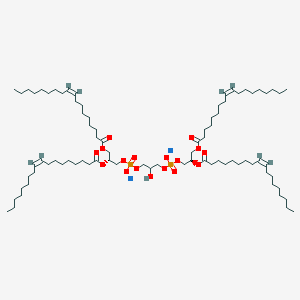

![Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13740701.png)
